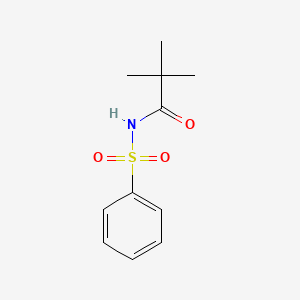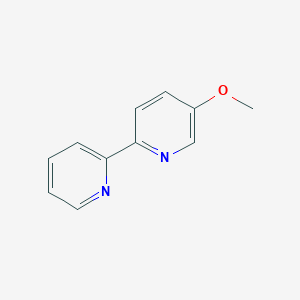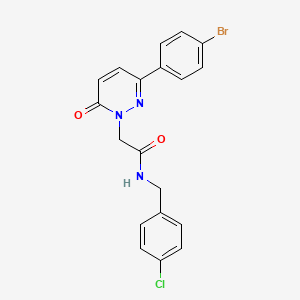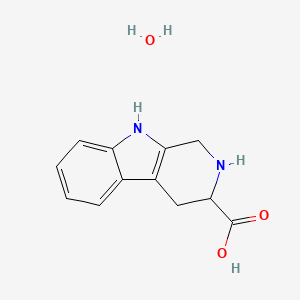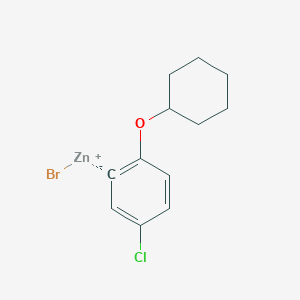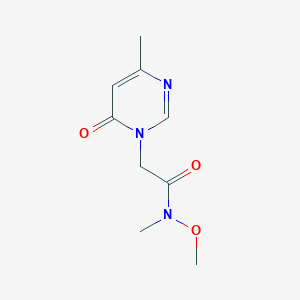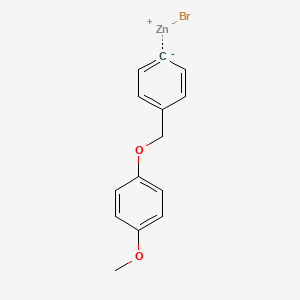
4-(4-Methoxyphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-methoxyphenoxymethyl)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. Automation and continuous flow techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under inert conditions, such as a nitrogen or argon atmosphere, to prevent unwanted side reactions. Catalysts like palladium or nickel are often used to facilitate the coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, alcohols, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-(4-methoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used to modify biomolecules and study their interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenoxymethyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the bromide, making the phenyl group more reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
4-methoxyphenylzinc chloride: A closely related compound with similar reactivity but different solubility and stability properties.
4-methoxyphenylboronic acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.
Uniqueness
4-(4-methoxyphenoxymethyl)phenylzinc bromide is unique due to its specific reactivity and stability in THF. Its ability to form carbon-carbon bonds under mild conditions makes it a valuable tool in synthetic organic chemistry. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product selectivity.
Propriétés
Formule moléculaire |
C14H13BrO2Zn |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SCZZBENWYWWHFZ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


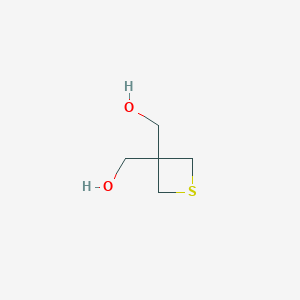
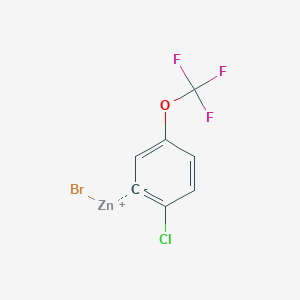
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)

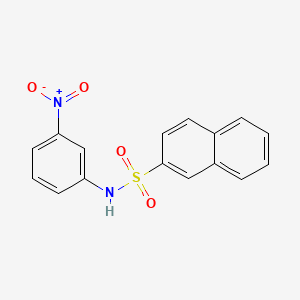
![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
